![molecular formula C17H14N6O2S2 B2632752 3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034554-95-3](/img/structure/B2632752.png)

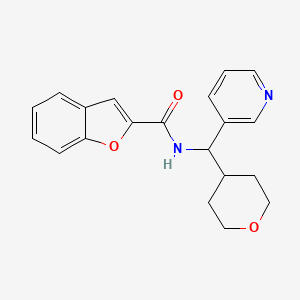

3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one” is a complex organic molecule. It has been used in the construction of fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets . These nanosheets have been used for the highly selective and sensitive detection of primary aromatic amines .

Synthesis Analysis

The synthesis of related compounds involves the introduction of an electron-deficient monomer, 4,4′-(benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde (BTDD), into a 2D framework . This process results in the construction of fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets .Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Activities

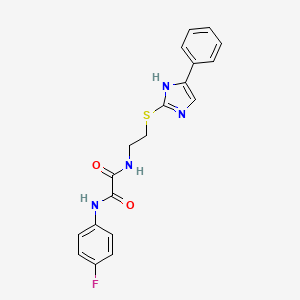

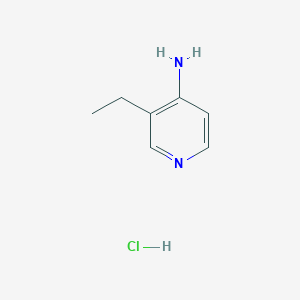

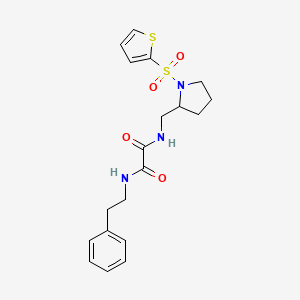

Research has focused on the synthesis of fused heterobicyclic nitrogen systems, including 1,2,4-triazino[3,4-b][1,3,4]thiadiazinones, and their potential pharmacological activities. For example, Saad et al. (2011) described the microwave-assisted synthesis of new fused 1,2,4-triazines bearing thiophene moieties expected to exhibit pharmacological activity. Some of these compounds demonstrated cytotoxic activities against different cancer cell lines, indicating potential applications in cancer research and treatment (Saad, Youssef, & Mosselhi, 2011).

Antimicrobial and Antifungal Applications

Shiradkar and Kale (2006) synthesized condensed bridgehead nitrogen heterocyclic systems, including [1,2,4]triazolo[3,4][1,3,4]thiadiazines, which were evaluated for their antibacterial, antifungal, and antitubercular activities. Such studies suggest the potential of these compounds in developing new antimicrobial agents (Shiradkar & Kale, 2006).

Mecanismo De Acción

Target of Action

The compound contains a benzothiadiazole moiety, which is often found in compounds with fluorescence properties . Therefore, it’s possible that the compound could interact with targets that can be detected or modulated by fluorescence.

Mode of Action

The compound might interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, or electrostatic interactions. The benzothiadiazole and triazine moieties could potentially participate in these interactions .

Biochemical Pathways

The exact biochemical pathways affected by this compound are unknown without specific study data. Compounds with similar structures have been used in fluorescence-based detection of various biomolecules .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. For example, if the compound is used as a fluorescent probe, its action could result in the generation of a fluorescent signal that can be detected and measured .

Direcciones Futuras

Propiedades

IUPAC Name |

3-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N6O2S2/c24-16(10-1-2-12-14(9-10)20-27-19-12)22-6-3-11(4-7-22)23-17(25)15-13(18-21-23)5-8-26-15/h1-2,5,8-9,11H,3-4,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKEHRLYVSKFIBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)C4=CC5=NSN=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N6O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-chlorophenyl)methyl]-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide](/img/structure/B2632669.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2632678.png)

![4-(morpholinosulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2632679.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(m-tolyloxy)ethanone](/img/structure/B2632685.png)

![(2R)-2-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B2632691.png)